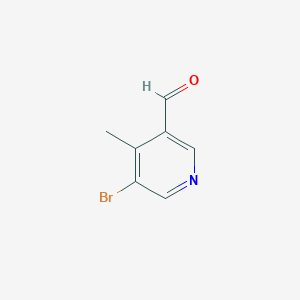

5-Bromo-4-methylnicotinaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-4-methylpyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO/c1-5-6(4-10)2-9-3-7(5)8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMKUWJPBSLTFMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40623676 | |

| Record name | 5-Bromo-4-methylpyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40623676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351457-86-8 | |

| Record name | 5-Bromo-4-methylpyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40623676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 5-Bromo-4-methylnicotinaldehyde (CAS: 351457-86-8)

This technical guide provides a comprehensive overview of this compound, a heterocyclic building block with potential applications in medicinal chemistry and drug discovery.

Chemical and Physical Properties

This compound is a substituted pyridine derivative. The presence of a bromine atom, a methyl group, and an aldehyde functional group on the pyridine ring makes it a versatile intermediate for the synthesis of more complex molecules. The physicochemical properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 351457-86-8 | [1] |

| Molecular Formula | C₇H₆BrNO | [1][2] |

| Molecular Weight | 200.03 g/mol | [1][2] |

| IUPAC Name | 5-bromo-4-methylpyridine-3-carbaldehyde | [3] |

| Purity | ≥98% | [2] |

| Appearance | Solid | |

| Storage Conditions | 2-8°C, under inert atmosphere | [1][2] |

Synthesis and Reactivity

Halogenated pyridines are significant in pharmaceutical and agrochemical development. The bromine atom on the pyridine ring can influence the molecule's lipophilicity and metabolic stability and serves as a handle for further modifications, such as cross-coupling reactions.

Experimental Protocol: Reductive Amination

The following experimental protocol details the use of this compound in a reductive amination reaction to synthesize N-((5-bromo-4-methylpyridin-3-yl)methyl)ethanamine, as described in US Patent US20060116519A1.

Reaction:

This compound + Ethylamine → N-((5-bromo-4-methylpyridin-3-yl)methyl)ethanamine

Materials:

-

5-Bromo-4-methyl-pyridine-3-carbaldehyde (6.74 g, 33.7 mmol)

-

Methanol (440 mL total)

-

Ethylamine in methanol (2.0 M, 90 ml, 180 mmol)

-

Sodium cyanoborohydride (2.33 g, 37.1 mmol)

-

Anhydrous zinc chloride (2.53 g, 18.5 mmol)

Procedure:

-

Dissolve 5-Bromo-4-methyl-pyridine-3-carbaldehyde (6.74 g, 33.7 mmol) in methanol (290 mL) under a nitrogen atmosphere.

-

Add a 2.0 M solution of ethylamine in methanol (90 ml, 180 mmol) dropwise over 30 minutes.

-

Continue stirring at room temperature for an additional 30 minutes.

-

In a separate flask, dissolve sodium cyanoborohydride (2.33 g, 37.1 mmol) in methanol (150 mL).

-

Add anhydrous zinc chloride (2.53 g, 18.5 mmol) to the sodium cyanoborohydride solution and stir at room temperature for 20 minutes.

-

Add the resulting solution from step 5 to the solution from step 3.

-

Stir the final reaction mixture at room temperature.[3]

Characterization of the Product:

-

¹H NMR (300 MHz, CDCl₃): δ 10.25 (s, 1H), 8.84 (s, 1H), 8.83 (s, 1H), 2.76 (s, 3H).[3]

Potential Applications in Drug Discovery

While specific biological activities for this compound are not extensively reported, its structural motifs are present in compounds with known biological relevance. Pyridine derivatives are a well-established class of compounds in medicinal chemistry. The introduction of functional groups like halogens can significantly modulate the biological activity of a molecule by affecting its lipophilicity, metabolic stability, and ability to form specific interactions with biological targets.

Derivatives of bromophenols, which share the bromo-aromatic feature, have shown potential as antioxidant and anticancer agents.[4] This suggests that novel compounds synthesized from this compound could be explored for similar activities.

Visualized Experimental Workflow

The following diagram illustrates the workflow for the reductive amination protocol described in section 3.

References

- 1. 351457-86-8|this compound|BLD Pharm [bldpharm.com]

- 2. This compound - 杂环化合物 - 西典实验 [seedior.com]

- 3. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]

- 4. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols | MDPI [mdpi.com]

An In-depth Technical Guide to 5-Bromo-4-methylnicotinaldehyde

For researchers, scientists, and professionals in drug development, 5-Bromo-4-methylnicotinaldehyde is a notable heterocyclic compound. Its distinct molecular structure, featuring a pyridine ring substituted with bromine, a methyl group, and a formyl (aldehyde) group, makes it a valuable intermediate in the synthesis of a variety of more complex molecules with potential applications in pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of its physicochemical properties, potential synthetic routes, and the context of its biological relevance based on related structures.

Core Physicochemical Properties

The inherent characteristics of this compound are fundamental to its handling, reactivity, and application in synthetic chemistry. While experimental data for some properties are not extensively reported in publicly available literature, a combination of supplier information and computational predictions provides a solid foundation for its profile.

| Property | Data |

| Molecular Formula | C₇H₆BrNO |

| Molecular Weight | 200.03 g/mol |

| CAS Number | 351457-86-8 |

| Appearance | Light yellow to light brown solid |

| Boiling Point | 275.6 ± 35.0 °C at 760 mmHg (Predicted)[1] |

| Density | 1.6 ± 0.1 g/cm³ (Predicted)[2] |

| Flash Point | 120.5 ± 25.9 °C (Predicted)[2] |

| Refractive Index | 1.604 (Predicted)[2] |

| Melting Point | No data available |

| Solubility | No data available |

| Storage Conditions | 2-8°C, under inert gas atmosphere |

Synthetic Pathways and Experimental Considerations

The synthesis of this compound, while not extensively detailed in dedicated publications, can be approached through established methods for the preparation of substituted nicotinaldehydes. These generally involve the modification of a pre-existing pyridine ring.

General Synthetic Strategies:

-

Oxidation of a Methyl Group: A common route to aldehydes is the oxidation of a corresponding methyl group. In this case, starting with 5-Bromo-3,4-dimethylpyridine, selective oxidation of the methyl group at the 3-position would yield the desired aldehyde. Various oxidizing agents can be employed for this transformation.[3]

-

Reduction of a Carboxylic Acid Derivative: Substituted nicotinic acids or their derivatives (esters, amides) can be selectively reduced to the aldehyde.[3] For instance, the reduction of a 5-Bromo-4-methylnicotinic acid derivative could be a viable pathway. A patented process describes the preparation of nicotinaldehydes by the reduction of the corresponding morpholinamides.[4]

-

Formylation of a Halogenated Precursor: A potential, though less direct, route could involve the formylation of a suitable precursor, such as 3,5-Dibromo-4-methylpyridine. One of the bromine atoms could be selectively replaced by a formyl group through metal-halogen exchange followed by reaction with a formylating agent. A synthetic method for this compound has been noted to start from 3,5-Dibromo-4-methyl-pyridine.[2]

Illustrative Synthetic Workflow:

The following diagram illustrates a conceptual workflow for the synthesis of this compound based on the reduction of a nicotinic acid derivative.

Reactivity and Potential for Further Functionalization

The chemical reactivity of this compound is dictated by its functional groups: the aldehyde, the bromine atom, and the pyridine ring itself.

-

Aldehyde Group: The aldehyde is susceptible to nucleophilic attack and can undergo a wide range of reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and formation of imines, oximes, and hydrazones. It can also participate in carbon-carbon bond-forming reactions such as aldol condensations and Wittig reactions.

-

Bromo Group: The bromine atom on the pyridine ring is a versatile handle for further modification, most notably through transition-metal-catalyzed cross-coupling reactions like Suzuki, Stille, and Buchwald-Hartwig aminations. This allows for the introduction of various aryl, heteroaryl, alkyl, and amino substituents.

-

Pyridine Ring: The pyridine ring itself can undergo electrophilic aromatic substitution, although the electron-withdrawing nature of the aldehyde and bromo substituents would make this challenging. The nitrogen atom can be protonated or alkylated.

The following diagram illustrates the key reactivity sites of the molecule.

Biological and Pharmacological Context

-

Agrochemicals: Substituted nicotinaldehydes are crucial precursors in the synthesis of neonicotinoid insecticides.[3] These compounds act as agonists of the nicotinic acetylcholine receptors in insects, leading to paralysis and death.[3] The structural motifs present in this compound could be explored for the development of new crop protection agents.

-

Pharmaceuticals: Nicotinamide and its derivatives are of great interest in medicinal chemistry. Chalcones derived from the condensation of nicotinaldehydes with phenylethanones have been shown to possess antimicrobial, free-radical scavenging, and α-glucosidase inhibitory activities.[5] This suggests that derivatives of this compound could be investigated for similar therapeutic properties. The introduction of bromine and methyl groups can significantly influence the lipophilicity, metabolic stability, and binding affinity of a molecule to its biological target.

Conclusion

This compound is a versatile heterocyclic building block with considerable potential for the synthesis of novel compounds in the pharmaceutical and agrochemical sectors. While a complete experimental dataset of its physicochemical properties is yet to be fully elucidated in the public domain, existing data and predictive models provide a strong basis for its use in research and development. The reactivity of its functional groups offers numerous avenues for structural diversification, making it a compound of interest for the creation of new chemical entities with tailored biological activities. Further research into its synthesis, reactivity, and the biological properties of its derivatives is warranted to fully explore its potential.

References

5-Bromo-4-methylnicotinaldehyde molecular weight and formula

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the chemical properties, synthesis, and characterization of 5-Bromo-4-methylnicotinaldehyde, a heterocyclic aldehyde of interest in medicinal chemistry and organic synthesis.

Core Compound Data

This compound is a substituted pyridine derivative. The presence of a bromine atom, a methyl group, and an aldehyde functional group on the pyridine ring makes it a versatile intermediate for further chemical modifications, particularly in the development of novel pharmaceutical compounds.

The key physicochemical properties of this compound are summarized below.

| Property | Value | Citations |

| Molecular Formula | C₇H₆BrNO | [1] |

| Molecular Weight | 200.03 g/mol | [1] |

| CAS Number | 351457-86-8 | [1] |

| IUPAC Name | 5-bromo-4-methylpyridine-3-carbaldehyde |

Experimental Protocols

The following sections detail a representative synthetic protocol for the preparation of this compound and standard methods for its structural characterization.

A common route for the synthesis of this compound involves the formylation of a brominated pyridine precursor. The following protocol is adapted from established methods for preparing substituted pyridine aldehydes[2].

Reaction Scheme: 3,5-Dibromo-4-methylpyridine → this compound

Materials:

-

3,5-Dibromo-4-methyl-pyridine

-

n-Butyllithium (n-BuLi), 2.5 M in hexanes

-

N,N-Dimethylformamide (DMF)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous Ammonium Chloride (NH₄Cl)

-

Ether or Ethyl Acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Under an inert argon atmosphere, dissolve 3,5-Dibromo-4-methyl-pyridine (1.0 eq) in anhydrous THF in a reaction vessel equipped for low-temperature reactions.

-

Cool the resulting solution to -100 °C using a liquid nitrogen/ether bath.

-

Add n-Butyllithium (1.02 eq) dropwise to the stirred solution, ensuring the internal temperature does not rise significantly. Stir the mixture for 5-10 minutes at -100 °C.

-

Add N,N-Dimethylformamide (DMF) (1.5 eq) dropwise to the reaction mixture.

-

After the addition is complete, stir the reaction for 20 minutes at -100 °C and then allow it to warm to -78 °C for 1 hour.

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature, then transfer it to a separatory funnel and extract with ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound using silica gel column chromatography.

Following synthesis and purification, the identity and purity of the compound should be confirmed using standard analytical techniques[3][4].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the molecular structure. The proton NMR is expected to show distinct signals for the two pyridine ring protons, the aldehyde proton, and the methyl group protons.

-

Mass Spectrometry (MS): Mass spectral analysis, typically using electrospray ionization (ESI) or electron ionization (EI), is used to confirm the molecular weight. The presence of bromine should result in a characteristic isotopic pattern (M+ and M+2 peaks in an approximate 1:1 ratio)[4].

-

High-Performance Liquid Chromatography (HPLC): The purity of the final compound is assessed using HPLC, typically with a C18 reverse-phase column and a UV detector[4].

Logical Workflow Visualization

The following diagram illustrates the general workflow from synthesis to characterization and potential application of this compound in a research context.

References

- 1. 351457-86-8|this compound|BLD Pharm [bldpharm.com]

- 2. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]

- 3. 5-Bromo-4-chloronicotinaldehyde | 1060802-24-5 | Benchchem [benchchem.com]

- 4. benchchem.com [benchchem.com]

synthesis of 5-Bromo-4-methylnicotinaldehyde from nicotinic acid derivatives

An In-depth Technical Guide to the Synthesis of 5-Bromo-4-methylnicotinaldehyde from Nicotinic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of a multi-step synthesis pathway for this compound, a valuable building block in medicinal chemistry and drug development, starting from nicotinic acid. The guide includes detailed experimental protocols, quantitative data, and workflow diagrams to facilitate replication and understanding.

Synthetic Pathway Overview

The synthesis of this compound from nicotinic acid can be achieved through a four-step sequence. This pathway involves the initial bromination of the nicotinic acid backbone, followed by amidation, methylation of the pyridine ring, reduction of the amide to an alcohol, and a final oxidation to yield the target aldehyde.

Spectroscopic Data for 5-Bromo-4-methylnicotinaldehyde: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 5-Bromo-4-methylnicotinaldehyde. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document outlines predicted spectroscopic values and details the experimental protocols for acquiring such data.

Important Notice: Extensive searches of scientific literature and chemical databases did not yield experimentally obtained spectroscopic data (NMR, IR, MS) for this compound. The data presented in the following tables are therefore predicted values based on computational models and analysis of structurally similar compounds. These predictions are intended to provide a reasonable estimation of the expected spectral characteristics.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~10.1 | s | 1H | Aldehyde proton (-CHO) |

| ~8.8 | s | 1H | Pyridine H-2 |

| ~8.6 | s | 1H | Pyridine H-6 |

| ~2.6 | s | 3H | Methyl protons (-CH₃) |

Predicted in CDCl₃

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~192 | Aldehyde carbon (C=O) |

| ~155 | Pyridine C-2 |

| ~152 | Pyridine C-6 |

| ~140 | Pyridine C-4 (attached to -CH₃) |

| ~133 | Pyridine C-3 (attached to -CHO) |

| ~125 | Pyridine C-5 (attached to -Br) |

| ~18 | Methyl carbon (-CH₃) |

Predicted in CDCl₃

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Weak | Aromatic C-H stretch |

| ~2920, ~2850 | Weak | Methyl C-H stretch |

| ~2720 | Weak | Aldehyde C-H stretch (Fermi resonance) |

| ~1705 | Strong | Aldehyde C=O stretch |

| ~1580, ~1470 | Medium-Strong | Pyridine ring C=C and C=N stretching |

| ~1380 | Medium | Methyl C-H bend |

| ~1200 | Medium | C-C stretch |

| ~850 | Strong | C-H out-of-plane bend |

| ~650 | Medium | C-Br stretch |

Predicted for a solid sample (KBr pellet or thin film)

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 213/215 | ~100/98 | [M]⁺ (Molecular ion peak, bromine isotope pattern) |

| 184/186 | Moderate | [M-CHO]⁺ |

| 134 | Moderate | [M-Br]⁺ |

| 105 | Moderate | [M-Br-CHO]⁺ |

Predicted for Electron Ionization (EI) Mass Spectrometry

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

-

For ¹³C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with single lines for each unique carbon atom.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet press.

-

Apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

Mass Spectrometry (MS)

-

Sample Preparation (for Electron Ionization - EI):

-

Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, dichloromethane). The concentration should be in the range of 10-100 µg/mL.

-

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

In the ion source, the sample is vaporized and bombarded with a high-energy electron beam to generate ions.

-

The ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

A detector records the abundance of each ion, generating the mass spectrum.

-

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of a chemical compound.

Caption: A logical workflow for the synthesis, spectroscopic analysis, and structure elucidation of a chemical compound.

Structural Characterization of 5-Bromo-4-methylnicotinaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural characterization of 5-Bromo-4-methylnicotinaldehyde (CAS No: 351457-86-8), a substituted pyridine derivative of interest in medicinal chemistry and materials science. This document outlines the expected physicochemical properties and provides detailed, generalized experimental protocols for its analysis using modern spectroscopic and crystallographic techniques. While specific experimental data for this compound is not widely available in published literature, this guide presents predicted data based on the analysis of analogous structures and foundational principles of chemical characterization. All quantitative data is summarized in structured tables, and a standardized workflow for structural elucidation is presented visually.

Introduction

This compound is a heterocyclic aldehyde with potential applications as a building block in the synthesis of more complex molecules, including pharmaceutically active compounds. The presence of a bromine atom, a methyl group, and an aldehyde function on the pyridine ring offers multiple points for chemical modification, making it a versatile intermediate. Accurate structural characterization is paramount for its use in further research and development. This guide details the methodologies required to confirm its identity, purity, and three-dimensional structure.

Physicochemical and Spectroscopic Data

The following tables summarize the known and predicted data for this compound.

Table 1: General Compound Information

| Property | Value | Source |

| IUPAC Name | 5-Bromo-4-methylpyridine-3-carbaldehyde | N/A |

| CAS Number | 351457-86-8 | [1] |

| Molecular Formula | C₇H₆BrNO | [1] |

| Molecular Weight | 200.03 g/mol | [1] |

| Monoisotopic Mass | 198.96329 Da | [2] |

Table 2: Predicted Mass Spectrometry Data

| Adduct | Predicted m/z |

| [M+H]⁺ | 199.97057 |

| [M+Na]⁺ | 221.95251 |

| [M-H]⁻ | 197.95601 |

| [M+NH₄]⁺ | 216.99711 |

| [M]⁺ | 198.96274 |

| Data sourced from predicted values.[2] |

Table 3: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.1 | Singlet | 1H | Aldehyde proton (-CHO) |

| ~8.8 | Singlet | 1H | Pyridine H-2 |

| ~8.6 | Singlet | 1H | Pyridine H-6 |

| ~2.5 | Singlet | 3H | Methyl protons (-CH₃) |

Table 4: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~192 | Aldehyde Carbonyl (C=O) |

| ~155 | Pyridine C-6 |

| ~152 | Pyridine C-2 |

| ~140 | Pyridine C-4 |

| ~130 | Pyridine C-3 |

| ~120 | Pyridine C-5 (C-Br) |

| ~18 | Methyl Carbon (-CH₃) |

Table 5: Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~3050 | Medium | C-H Stretch | Aromatic (Pyridine) |

| ~2920 | Medium | C-H Stretch | Aliphatic (Methyl) |

| ~2820, ~2720 | Medium | C-H Stretch | Aldehyde |

| ~1705 | Strong | C=O Stretch | Aldehyde |

| ~1580, ~1470 | Medium-Strong | C=C/C=N Stretch | Aromatic (Pyridine) |

| ~1020 | Medium | C-Br Stretch | Aryl Halide |

Experimental Protocols

The following sections provide detailed methodologies for the structural characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the carbon-hydrogen framework of the molecule.

-

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

-

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. Key parameters include a spectral width of 0-12 ppm, a 30-degree pulse angle, a relaxation delay of 1 second, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse program. Key parameters include a spectral width of 0-200 ppm, a 45-degree pulse angle, a relaxation delay of 2 seconds, and 1024-2048 scans.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference both spectra to the TMS signal at 0.00 ppm.

-

Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern.

-

Instrumentation: High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) with an Electrospray Ionization (ESI) source.

-

Procedure:

-

Sample Preparation: Prepare a dilute solution of the compound (approx. 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire mass spectra in both positive and negative ion modes. For positive mode, typical parent ions would be [M+H]⁺ and [M+Na]⁺. For negative mode, [M-H]⁻ would be expected. Set the mass range to 50-500 m/z.

-

Data Analysis: Determine the exact mass of the parent ions and compare it with the theoretical mass calculated from the molecular formula (C₇H₆BrNO). The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be clearly visible in the molecular ion peak cluster.

-

Infrared (IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Instrumentation: Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

Procedure:

-

Sample Preparation: Place a small amount of the solid compound directly onto the ATR crystal.

-

Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric CO₂ and H₂O signals.

-

Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, and acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the aldehyde C=O stretch, aromatic C=C/C=N stretches, and C-H stretches.[3]

-

Single-Crystal X-ray Diffraction

-

Objective: To determine the precise three-dimensional atomic arrangement, bond lengths, and bond angles.

-

Instrumentation: Single-Crystal X-ray Diffractometer.

-

Procedure:

-

Crystal Growth: Grow single crystals of the compound suitable for diffraction (typically 0.1-0.3 mm in each dimension). This can be achieved by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture).

-

Data Collection: Mount a suitable crystal on the diffractometer and cool it under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations. Collect diffraction data using a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).[4]

-

Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods and refine the atomic positions and displacement parameters using full-matrix least-squares on F².[4]

-

Data Analysis: Analyze the final crystal structure to determine bond lengths, bond angles, and intermolecular interactions. The data should be deposited in a crystallographic database (e.g., CCDC) to obtain a deposition number.

-

Visualization of Workflows

The following diagrams illustrate the logical flow for the structural characterization of this compound.

Caption: Experimental workflow for the synthesis and structural elucidation of a small molecule.

Conclusion

The structural characterization of this compound relies on a combination of standard analytical techniques. NMR spectroscopy provides the core skeletal information, mass spectrometry confirms the molecular weight and elemental composition, and IR spectroscopy identifies key functional groups. For unambiguous three-dimensional structure determination, single-crystal X-ray diffraction is the definitive method. The protocols and predicted data within this guide serve as a robust framework for researchers working with this compound, ensuring accurate characterization and facilitating its application in drug discovery and chemical synthesis.

References

- 1. 351457-86-8|this compound|BLD Pharm [bldpharm.com]

- 2. PubChemLite - 5-bromo-4-methylpicolinaldehyde (C7H6BrNO) [pubchemlite.lcsb.uni.lu]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. Structural Analysis and Reactivity Insights of (E)-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy) Furan-2(5H)-one: A Combined Approach Using Single-Crystal X-ray Diffraction, Hirshfeld Surface Analysis, and Conceptual Density Functional Theory | MDPI [mdpi.com]

An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 5-Bromo-4-methylnicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-4-methylnicotinaldehyde is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. The presence of a reactive aldehyde group, in conjunction with a bromine atom and a methyl group on the pyridine ring, offers a versatile scaffold for the synthesis of a diverse range of complex molecules. This technical guide provides a comprehensive overview of the reactivity of the aldehyde group in this compound. It details key chemical transformations including nucleophilic addition, condensation, oxidation, and reduction reactions. This document furnishes detailed experimental protocols, quantitative data tables for easy comparison, and visual diagrams of reaction pathways and workflows to support researchers in the effective utilization of this valuable building block. While specific experimental data for this compound is limited in publicly available literature, this guide draws upon established principles of aldehyde chemistry and detailed protocols for the closely related and structurally similar compound, 5-bromonicotinaldehyde, to provide a robust predictive framework for its reactivity.

Introduction: The Chemical Landscape of this compound

This compound, with the molecular formula C₇H₆BrNO, possesses a unique combination of functional groups that dictate its chemical behavior. The pyridine ring, a common motif in pharmaceuticals, is rendered electron-deficient by the nitrogen atom. The bromine atom at the 5-position and the methyl group at the 4-position further modulate the electronic properties of the ring and, consequently, the reactivity of the aldehyde group at the 3-position.

The aldehyde functional group is characterized by a carbonyl (C=O) moiety, where the carbon atom is electrophilic due to the high electronegativity of the oxygen atom. This electrophilicity is the cornerstone of its reactivity, making it susceptible to attack by a wide range of nucleophiles. The pyridine nitrogen, being electron-withdrawing, is expected to enhance the electrophilic character of the aldehyde's carbonyl carbon, making it more reactive than a simple benzaldehyde.

This guide will systematically explore the key reactions of the aldehyde group in this compound, providing a practical resource for its application in synthetic chemistry.

Spectroscopic and Physicochemical Properties

| Property | Value/Information |

| Molecular Formula | C₇H₆BrNO |

| Molecular Weight | 200.03 g/mol [1] |

| Appearance | Expected to be a solid at room temperature. |

| Storage | Inert atmosphere, 2-8°C[1] |

| Predicted Mass Spectrometry (for 5-bromo-4-methylpicolinaldehyde) | [M+H]⁺: 199.97057 m/z, [M+Na]⁺: 221.95251 m/z[2] |

| Infrared (IR) Spectroscopy (Characteristic Absorptions) | Strong C=O stretch expected around 1700-1720 cm⁻¹. C-H stretch of the aldehyde group expected around 2720 cm⁻¹ and 2820 cm⁻¹. Aromatic C=C and C=N stretching vibrations expected in the 1400-1600 cm⁻¹ region. |

Key Reactions of the Aldehyde Group

The aldehyde group of this compound is a versatile handle for a variety of chemical transformations. The following sections detail the principal reactions, including nucleophilic addition, condensation, oxidation, and reduction.

Nucleophilic Addition Reactions

Nucleophilic addition is the most fundamental reaction of aldehydes. A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which is then typically protonated to yield an alcohol.

Grignard reagents (R-MgX) are potent nucleophiles that readily add to aldehydes to form secondary alcohols. The reaction of this compound with a Grignard reagent is expected to proceed as follows:

Caption: Grignard reaction with this compound.

Experimental Protocol (General Procedure):

-

To a solution of this compound (1.0 eq.) in anhydrous diethyl ether or THF at 0°C under an inert atmosphere, add the Grignard reagent (1.1 eq.) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Condensation Reactions

Condensation reactions involve the reaction of the aldehyde with a nucleophile, typically containing an active methylene group or an amine, followed by the elimination of a water molecule.

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and phosphorus ylides. The reaction of this compound with a phosphorus ylide will lead to the formation of a substituted vinylpyridine. The stereochemical outcome (E/Z) of the alkene depends on the nature of the ylide (stabilized or non-stabilized).

Caption: Wittig reaction of this compound.

Experimental Protocol (Adapted from 5-bromonicotinaldehyde): [3]

-

Ylide Generation (for non-stabilized ylides):

-

Suspend methyltriphenylphosphonium bromide (1.2 eq.) in anhydrous THF under an inert atmosphere.

-

Cool the suspension to 0°C and add a strong base such as n-butyllithium or potassium tert-butoxide (1.2 eq.) portion-wise.

-

Stir the resulting ylide solution at 0°C for 30 minutes and then at room temperature for 1 hour.

-

-

Wittig Reaction:

-

Cool the ylide solution to 0°C and add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify by flash column chromatography.

-

| Reactant (Ylide) | Product | Expected Yield (based on analogue) |

| Methyltriphenylphosphonium bromide | 3-Bromo-5-vinyl-4-methylpyridine | Moderate to Good |

| Ethyl (triphenylphosphoranylidene)acetate | Ethyl (E)-3-(5-bromo-4-methylpyridin-3-yl)acrylate | Good to Excellent |

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound (e.g., malonic acid, diethyl malonate, malononitrile) in the presence of a weak base (e.g., piperidine, pyridine) to form an α,β-unsaturated product.

Caption: Knoevenagel condensation of this compound.

Experimental Protocol (General Procedure):

-

Dissolve this compound (1.0 eq.) and the active methylene compound (1.1 eq.) in a suitable solvent such as ethanol or toluene.

-

Add a catalytic amount of a weak base like piperidine or pyrrolidine.

-

Heat the mixture to reflux, often with a Dean-Stark apparatus to remove the water formed during the reaction.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Aldehydes react with primary amines to form imines (Schiff bases). This reaction is typically acid-catalyzed and reversible. The removal of water drives the equilibrium towards the product.

Caption: Imine formation from this compound.

Experimental Protocol (General Procedure): [4]

-

Dissolve this compound (1.0 eq.) and the primary amine (1.0-1.1 eq.) in a solvent such as toluene or methanol.

-

Add a catalytic amount of an acid catalyst, for example, p-toluenesulfonic acid.

-

Heat the mixture to reflux. If using toluene, a Dean-Stark trap can be used to remove water.

-

Monitor the reaction by TLC until the starting aldehyde is consumed.

-

Cool the reaction mixture and remove the solvent in vacuo.

-

The resulting imine can often be used without further purification or can be purified by crystallization or chromatography.

Oxidation of the Aldehyde Group

The aldehyde group can be readily oxidized to a carboxylic acid using a variety of oxidizing agents.

Caption: Oxidation of this compound.

Experimental Protocol (General Procedure): A variety of oxidizing agents can be employed. Common choices include:

-

Potassium permanganate (KMnO₄): In a basic aqueous solution, followed by acidification.

-

Chromium trioxide (CrO₃) in acetic acid (Jones oxidation).

-

Silver(I) oxide (Tollens' reagent): A mild oxidizing agent.

-

Sodium chlorite (NaClO₂): A mild and selective method.

A general procedure using potassium permanganate is as follows:

-

Dissolve this compound in a mixture of t-butanol and water.

-

Add a solution of potassium permanganate and sodium hydroxide dropwise at a low temperature (e.g., 0-10°C).

-

Stir the reaction mixture until the purple color disappears.

-

Filter the manganese dioxide precipitate.

-

Acidify the filtrate with hydrochloric acid to precipitate the carboxylic acid.

-

Collect the solid product by filtration and recrystallize if necessary.

| Oxidizing Agent | Product | Expected Yield |

| KMnO₄ | 5-Bromo-4-methylnicotinic acid | Good |

| CrO₃ / H₂SO₄ | 5-Bromo-4-methylnicotinic acid | Good to Excellent |

| Ag₂O | 5-Bromo-4-methylnicotinic acid | Moderate to Good |

Reduction of the Aldehyde Group

The aldehyde group is easily reduced to a primary alcohol.

Caption: Reduction of this compound.

Experimental Protocol (Using Sodium Borohydride): [5]

-

Dissolve this compound (1.0 eq.) in a protic solvent like methanol or ethanol.

-

Cool the solution to 0°C in an ice bath.

-

Add sodium borohydride (NaBH₄) (1.0-1.5 eq.) portion-wise, maintaining the temperature below 10°C.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction by TLC.

-

Quench the reaction by the slow addition of water or dilute acid.

-

Remove the solvent under reduced pressure.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate to give the crude alcohol, which can be purified by chromatography or recrystallization.

| Reducing Agent | Product | Expected Yield |

| Sodium borohydride (NaBH₄) | (5-Bromo-4-methylpyridin-3-yl)methanol | Excellent |

| Lithium aluminum hydride (LiAlH₄) | (5-Bromo-4-methylpyridin-3-yl)methanol | Excellent |

Applications in Drug Discovery and Development

The versatile reactivity of the aldehyde group in this compound makes it a valuable intermediate in the synthesis of complex molecules with potential biological activity. The transformations described above allow for the introduction of diverse functional groups and the construction of various molecular scaffolds. For instance, the vinylpyridines synthesized via the Wittig reaction can serve as key building blocks for kinase inhibitors. The primary alcohol obtained from reduction can be further functionalized, and the carboxylic acid from oxidation can be used in amide coupling reactions to build larger molecules. The pyridine core itself is a privileged structure in medicinal chemistry, and the ability to readily modify the aldehyde group enhances the utility of this compound in the generation of compound libraries for high-throughput screening.

Conclusion

The aldehyde group of this compound exhibits a rich and predictable reactivity profile, making it a powerful tool for synthetic chemists. Through nucleophilic additions, condensations, oxidation, and reduction, a wide array of derivatives can be accessed. This guide provides a foundational understanding and practical protocols, largely based on the behavior of the closely related 5-bromonicotinaldehyde, to facilitate the effective use of this compound in research and development, particularly in the realm of drug discovery. It is anticipated that the strategic application of the reactions outlined herein will continue to contribute to the synthesis of novel and medicinally relevant compounds.

References

role of bromine in the reactivity of 5-Bromo-4-methylnicotinaldehyde

An In-depth Technical Guide to the Role of Bromine in the Reactivity of 5-Bromo-4-methylnicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal heterocyclic building block in the landscape of medicinal chemistry and drug discovery. Its structure, featuring a pyridine ring substituted with an aldehyde, a methyl group, and a bromine atom, offers a unique combination of reactive sites. The bromine atom, in particular, serves as a versatile synthetic handle, enabling a wide array of chemical transformations crucial for the construction of complex molecular architectures. This technical guide provides a comprehensive analysis of the , detailing its influence on the molecule's electronic properties and its utility in key synthetic reactions. This document includes quantitative data, detailed experimental protocols, and workflow visualizations to serve as a practical resource for professionals in the field.

Molecular Structure and Electronic Landscape

The reactivity of this compound is fundamentally governed by the interplay of its constituent functional groups on the electron-deficient pyridine ring.

-

Pyridine Ring: As a heteroaromatic system, the pyridine ring is inherently electron-deficient (π-deficient) due to the electronegative nitrogen atom. This generally makes the ring susceptible to nucleophilic attack, especially at positions 2, 4, and 6.

-

Aldehyde Group (-CHO): Positioned at C3, the aldehyde is a potent electron-withdrawing group through both inductive (-I) and mesomeric (-M) effects. It deactivates the ring towards electrophilic substitution and enhances the electrophilicity of the carbonyl carbon.

-

Methyl Group (-CH₃): Located at C4, the methyl group is electron-donating via an inductive effect (+I) and hyperconjugation, slightly activating the ring.

-

Bromine Atom (-Br): Situated at C5, the bromine atom exerts a dual electronic influence. It has a strong electron-withdrawing inductive effect (-I) and a weaker, opposing electron-donating mesomeric effect (+M). The net result is that bromine is a deactivating group but can direct incoming electrophiles.

The critical role of the bromine atom stems from its function as an excellent leaving group in transition-metal-catalyzed cross-coupling reactions. Its position at C5 is ideal for introducing a vast range of substituents, forming new carbon-carbon and carbon-heteroatom bonds.

The Bromine Atom as a Versatile Synthetic Handle

The C-Br bond is the primary site for diversification of the this compound scaffold. Palladium-catalyzed cross-coupling reactions are the most powerful tools for this purpose, leveraging the reactivity of the aryl bromide.[1]

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds by coupling the aryl bromide with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base.[2][3] This reaction is widely used to synthesize biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals.[2][4] The reactivity order for halogens in Suzuki coupling is generally I > Br > Cl, making the C-Br bond in the title compound highly suitable for this transformation.[5]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Component | Example Reagents & Conditions | Purpose | Reference |

| Aryl Halide | This compound | Substrate | - |

| Boronic Acid/Ester | Phenylboronic acid, Heteroarylboronic esters | Coupling Partner | [2][4] |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ | Catalyzes the reaction cycle | [2][4][6] |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid | [2][3][6] |

| Solvent | Toluene, Dioxane, Ethanol, DMF | Solubilizes reactants | [2][4][6] |

| Temperature | Room Temperature to Reflux (~80-110 °C) | Provides activation energy | [2][3] |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

To a reaction vessel, add this compound (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), and a base such as K₃PO₄ (2.0-3.0 equiv.).

-

Purge the vessel with an inert gas (e.g., Argon or Nitrogen).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) and a suitable solvent (e.g., a mixture of toluene and water).

-

Heat the mixture to 85-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

-

Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield the coupled product.[4][6]

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling: C-C Bond Formation with Alkynes

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between this compound and a terminal alkyne.[7][8] This reaction is catalyzed by both palladium and a copper(I) co-catalyst, typically in the presence of an amine base.[9] The resulting aryl alkynes are valuable intermediates for synthesizing heterocycles and other complex molecules. The reactivity of halides follows the order I > Br > Cl, making the bromo-substrate well-suited for this transformation.[7]

Table 2: Representative Conditions for Sonogashira Coupling of Aryl Bromides

| Component | Example Reagents & Conditions | Purpose | Reference |

| Aryl Halide | This compound | Substrate | - |

| Terminal Alkyne | Phenylacetylene, Trimethylsilylacetylene | Coupling Partner | [8][10] |

| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Primary Catalyst | [7] |

| Copper(I) Co-catalyst | CuI | Co-catalyst | [7] |

| Base | Diisopropylamine, Triethylamine | Base and/or Solvent | [7] |

| Solvent | THF, DMF | Co-solvent | [7] |

| Temperature | Room Temperature to 65 °C | Provides activation energy | [7][8] |

Experimental Protocol: General Procedure for Sonogashira Coupling

-

In a reaction flask, dissolve this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.05 equiv.), and the copper(I) co-catalyst (e.g., CuI, 0.025 equiv.) in a suitable solvent like THF.

-

Purge the solution with an inert gas.

-

Sequentially add the amine base (e.g., diisopropylamine, 7.0 equiv.) and the terminal alkyne (1.1 equiv.).

-

Stir the reaction at room temperature for 3-6 hours.

-

Upon completion, dilute the mixture with diethyl ether and filter through a pad of celite.

-

Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

-

Purify the residue by flash column chromatography to afford the coupled product.[7]

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, reacting aryl halides with primary or secondary amines.[11] This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and functional group tolerance, largely replacing harsher classical methods.[11][12] It is invaluable for synthesizing the arylamine moieties prevalent in pharmaceuticals.

Table 3: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides

| Component | Example Reagents & Conditions | Purpose | Reference |

| Aryl Halide | This compound | Substrate | - |

| Amine | Primary or Secondary Amines | Coupling Partner | [11][13] |

| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Pre-catalyst | [14] |

| Ligand | BINAP, XPhos, P(o-tolyl)₃ | Stabilizes Pd(0) and facilitates cycle | [11][12] |

| Base | NaOt-Bu, Cs₂CO₃, K₃PO₄ | Generates the amide nucleophile | [12] |

| Solvent | Toluene, Dioxane, THF | Reaction Medium | [12] |

| Temperature | Room Temperature to 110 °C | Provides activation energy | [12] |

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

Charge an oven-dried reaction tube with the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01-0.02 equiv.), the phosphine ligand (e.g., XPhos, 0.02-0.04 equiv.), and the base (e.g., NaOt-Bu, 1.2-1.5 equiv.).

-

Seal the tube, evacuate, and backfill with an inert gas.

-

Add a solution of this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.) in an anhydrous solvent like toluene.

-

Heat the reaction mixture to 80-110 °C for 12-24 hours.

-

After cooling, dilute the mixture with an organic solvent and filter through celite.

-

Wash the filtrate with water, dry the organic layer, and concentrate under reduced pressure.

-

Purify the crude material via column chromatography to obtain the desired arylamine.

Caption: Key reaction pathways for this compound.

Influence of Bromine on Aldehyde Reactivity

While the bromine atom's primary role is as a leaving group, its strong electron-withdrawing inductive effect also modulates the reactivity of the aldehyde group.

-

Increased Electrophilicity: The -I effect of the bromine atom, transmitted through the pyridine ring, helps to withdraw electron density from the aldehyde's carbonyl carbon. This increases its partial positive charge, making it more susceptible to attack by nucleophiles.[5][15] This electronic influence is critical in reactions such as reductive amination and Wittig olefination.[5]

Reductive Amination

A patent describes the reductive amination of this compound with ethylamine.[16] The aldehyde first reacts with the amine to form an imine intermediate, which is then reduced in situ by an agent like sodium cyanoborohydride to yield the corresponding secondary amine.[16]

Reduction to Alcohol

The aldehyde can be readily reduced to the corresponding primary alcohol, (5-Bromo-4-methyl-pyridin-3-yl)-methanol. This transformation is typically achieved with mild reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent.[16] This alcohol is itself a useful intermediate for further functionalization.

Conclusion

The bromine atom in this compound is far more than a simple substituent; it is the cornerstone of the molecule's synthetic versatility. Its primary role is to serve as a highly efficient leaving group in a suite of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. This capability allows for the strategic and controlled introduction of a vast array of aryl, alkynyl, and amino functionalities, which is essential for scaffold diversification in drug discovery programs. Furthermore, the electronic influence of the bromine atom enhances the reactivity of the aldehyde group, facilitating nucleophilic additions. This dual functionality makes this compound an exceptionally valuable and powerful building block for the synthesis of novel, complex heterocyclic compounds with potential therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. 5-Bromo-4-chloronicotinaldehyde | 1060802-24-5 | Benchchem [benchchem.com]

- 6. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 7. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 9. Sonogashira Coupling [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. youtube.com [youtube.com]

- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 15. benchchem.com [benchchem.com]

- 16. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]

5-Bromo-4-methylnicotinaldehyde: A Versatile Heterocyclic Building Block for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 5-Bromo-4-methylnicotinaldehyde, a substituted pyridine derivative, has emerged as a critical and versatile building block in the landscape of medicinal chemistry and drug discovery. Its unique trifunctional nature, featuring a pyridine core, a reactive aldehyde group, and a strategically positioned bromine atom, offers a powerful platform for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the synthesis, physicochemical properties, spectral characterization, and key applications of this compound, with a focus on its utility in the development of novel therapeutic agents, particularly kinase inhibitors.

Physicochemical Properties

This compound is a solid at room temperature with the following key properties:

| Property | Value |

| CAS Number | 351457-86-8 |

| Molecular Formula | C₇H₆BrNO |

| Molecular Weight | 200.03 g/mol |

| Appearance | Solid |

| Storage | Inert atmosphere, 2-8°C[1] |

Synthesis of this compound

A primary route to this compound involves the oxidation of its corresponding alcohol, (5-bromo-4-methylpyridin-3-yl)methanol.

Diagram: Synthetic Pathway

Caption: Synthesis of this compound from its alcohol precursor.

Experimental Protocol: Oxidation of (5-Bromo-4-methylpyridin-3-yl)methanol

Materials:

-

(5-Bromo-4-methylpyridin-3-yl)methanol

-

Manganese dioxide (activated) or Pyridinium chlorochromate (PCC)

-

Dichloromethane (DCM) or Chloroform (CHCl₃), anhydrous

-

Magnesium sulfate (anhydrous)

-

Celite or silica gel

Procedure:

-

Dissolve (5-bromo-4-methylpyridin-3-yl)methanol (1.0 eq) in anhydrous DCM or CHCl₃ in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add an excess of the oxidizing agent, such as activated manganese dioxide (5-10 eq) or PCC (1.5-2.0 eq), in portions with stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically stirred at room temperature for several hours to overnight.

-

Upon completion, filter the reaction mixture through a pad of Celite or a short plug of silica gel to remove the oxidizing agent and its byproducts. Wash the filter cake with additional solvent.

-

Combine the filtrates and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum provides characteristic signals for the aromatic protons and the aldehyde proton.

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| Aldehyde-H | 10.25 | s |

| Pyridine-H | 8.84 | s |

| Pyridine-H | 8.83 | s |

| Methyl-H | 2.76 | s |

| Solvent: CDCl₃, Reference: US Patent US20060116519A1[2] |

¹³C NMR Spectroscopy

While a specific spectrum for this compound is not publicly available, the expected chemical shifts can be predicted based on analogous structures. The aldehyde carbonyl carbon is expected to be the most downfield signal.

| Carbon | Expected Chemical Shift Range (δ, ppm) |

| C=O | 190 - 195 |

| Aromatic C-Br | 115 - 125 |

| Aromatic C-CHO | 130 - 140 |

| Aromatic C-CH₃ | 145 - 155 |

| Aromatic C-H | 150 - 160 |

| CH₃ | 15 - 25 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the aldehyde and aromatic functionalities.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O (aldehyde) | 1690 - 1715 (strong) |

| C-H (aldehyde) | 2720 - 2820 (two weak bands) |

| C=C, C=N (aromatic) | 1550 - 1600 |

| C-Br | 500 - 600 |

Mass Spectrometry

The mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). The molecular ion (M⁺) peak would appear as a doublet of nearly equal intensity at m/z 200 and 202.

Reactions of this compound as a Heterocyclic Building Block

The dual reactivity of the aldehyde and the bromo-substituted pyridine ring makes this compound a valuable precursor in organic synthesis.

Suzuki-Miyaura Cross-Coupling

The bromine atom at the 5-position of the pyridine ring is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is instrumental in forming carbon-carbon bonds, allowing for the introduction of various aryl and heteroaryl substituents. This is a cornerstone of modern medicinal chemistry for generating biaryl structures prevalent in many kinase inhibitors.

Diagram: Suzuki-Miyaura Coupling Workflow

Caption: General workflow for the Suzuki-Miyaura coupling of this compound.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.1-1.5 eq)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 2-5 mol%)

-

Base (e.g., Potassium carbonate, Sodium carbonate, 2-3 eq)

-

Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

Procedure:

-

In a reaction vessel, combine this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Add the degassed solvent system.

-

Heat the reaction mixture to a temperature between 80-100 °C and stir for 4-12 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-4-methylnicotinaldehyde.

Applications in Drug Discovery

The pyridine scaffold is a privileged structure in medicinal chemistry, and this compound serves as a key starting material for the synthesis of biologically active molecules. Its derivatives have shown promise in various therapeutic areas, particularly in oncology as kinase inhibitors. The ability to functionalize both the aldehyde and the bromine position allows for the systematic exploration of the chemical space around the pyridine core to optimize potency and selectivity for specific biological targets.

Diagram: Role in Kinase Inhibitor Synthesis

Caption: Synthetic utility of this compound in kinase inhibitor synthesis.

Conclusion

This compound is a highly valuable and versatile heterocyclic building block in medicinal chemistry. Its dual reactivity, stemming from the aldehyde group and the bromine atom, provides a powerful platform for the synthesis of diverse and complex molecules. The ability to readily participate in robust and well-established reactions like the Suzuki-Miyaura coupling makes it an attractive starting material for the construction of compound libraries for high-throughput screening and lead optimization in drug discovery programs. This guide provides a foundational understanding for researchers to leverage the synthetic potential of this important intermediate.

References

The Discovery and Enduring Legacy of Substituted Bromopyridines: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Substituted bromopyridines are a cornerstone of modern medicinal chemistry, serving as versatile building blocks in the synthesis of a vast array of pharmaceuticals. Their unique electronic properties and reactivity have enabled the development of innovative drugs targeting a wide range of diseases. This in-depth technical guide explores the discovery, history, and synthetic evolution of these critical intermediates, providing detailed experimental protocols, quantitative data, and a look into their role in the development of FDA-approved therapeutics.

A Historical Perspective: From Pyridine's Discovery to the Rise of Brominated Intermediates

The journey of substituted bromopyridines begins with the discovery of their parent heterocycle, pyridine. First isolated from coal tar in the 19th century, the structure of pyridine was later elucidated by Wilhelm Körner and James Dewar in the 1860s. Early synthetic routes to pyridine, such as the Hantzsch pyridine synthesis developed in 1881 and the improved Chichibabin pyridine synthesis of 1924, laid the groundwork for the exploration of its derivatives.

The introduction of a bromine atom onto the pyridine ring significantly expanded its synthetic utility. One of the earliest and most enduring methods for the synthesis of bromopyridines is the Sandmeyer reaction , discovered by Traugott Sandmeyer in 1884.[1][2] This reaction, involving the diazotization of an aminopyridine followed by treatment with a copper(I) bromide, provided a reliable method for the regioselective introduction of bromine.[3] For instance, the synthesis of 2-bromopyridine from 2-aminopyridine via a diazotization-bromination sequence has been a well-established procedure for decades.[4][5][6][7]

Direct electrophilic bromination of pyridine also emerged as a key synthetic strategy. Early methods often required harsh conditions and could lead to a mixture of products. However, procedural refinements, such as the use of oleum or Lewis acid catalysts, improved the selectivity and yield of these reactions.[8] For example, 3-bromopyridine can be synthesized by heating pyridine with bromine in the presence of fuming sulfuric acid.[8] The synthesis of 4-bromopyridine can be achieved through direct bromination or via the bromination of pyridine N-oxide, followed by reduction.[9][10] These foundational synthetic methods paved the way for the widespread availability and application of a diverse range of substituted bromopyridines in organic synthesis and drug discovery.

Key Synthetic Methodologies

The synthesis of substituted bromopyridines and their subsequent elaboration into complex molecules are central to modern drug development. The following sections detail the experimental protocols for key synthetic transformations.

Synthesis of Bromopyridine Precursors

Table 1: Selected Synthetic Protocols for Bromopyridines

| Product | Starting Material | Key Reagents | Typical Yield (%) | Reference |

| 2-Bromopyridine | 2-Aminopyridine | 48% HBr, Br₂, NaNO₂ | 86-92 | [4] |

| 3-Bromopyridine | Pyridine | Br₂, 80-95% H₂SO₄ | High | [11] |

| 4-Bromopyridine | Pyridine | Br₂, FeBr₃ | Moderate | [12] |

| 4-Bromopyridine | 4-Nitropyridine-N-oxide | HBr, Acetic Acid | Good | [10] |

This procedure is adapted from Organic Syntheses.

-

Reaction Setup: In a 5-L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a low-temperature thermometer, place 790 mL (7 moles) of 48% hydrobromic acid.

-

Addition of Amine: Cool the flask to 10–20°C in an ice-salt bath and add 150 g (1.59 moles) of 2-aminopyridine over approximately 10 minutes.

-

Bromination: While maintaining the temperature at or below 0°C, add 240 mL (4.7 moles) of bromine dropwise. The mixture may thicken due to the formation of a perbromide intermediate.

-

Diazotization: Prepare a solution of 275 g (4 moles) of sodium nitrite in 400 mL of water. Add this solution dropwise over 2 hours, ensuring the temperature is kept at or below 0°C.

-

Neutralization: After stirring for an additional 30 minutes, slowly add a solution of 600 g (15 moles) of sodium hydroxide in 600 mL of water, keeping the temperature below 25°C.

-

Workup and Purification: Extract the reaction mixture with four 250-mL portions of ether. Dry the combined ethereal extracts over solid potassium hydroxide for 1 hour. Distill the dried extract through a Vigreux column. 2-Bromopyridine distills at 74–75°C/13 mm Hg. The expected yield is 216–230 g (86–92%).

Cross-Coupling Reactions of Substituted Bromopyridines

Substituted bromopyridines are excellent substrates for a variety of palladium- and copper-catalyzed cross-coupling reactions, which are instrumental in constructing the carbon-carbon and carbon-heteroatom bonds prevalent in many drug molecules.

Table 2: Representative Cross-Coupling Reactions of Bromopyridines

| Reaction | Bromopyridine Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Typical Yield (%) |

| Suzuki-Miyaura | 2-Bromopyridine | Arylboronic acid | Pd(OAc)₂ / RuPhos | K₃PO₄ | Toluene | up to 91% |

| Suzuki-Miyaura | 3-Bromopyridine | Phenyltrifluoroborate | Pd(OAc)₂ | K₂CO₃ | Water | Good |

| Buchwald-Hartwig | 2-Bromo-6-methylpyridine | Cyclohexane-1,2-diamine | Pd₂(dba)₃ / (±)-BINAP | NaOtBu | Toluene | 60%[11] |

| Buchwald-Hartwig | 5-Bromopyrimidine | Aniline | Pd(OAc)₂ / Ligand | K₃PO₄ | Dioxane | Good to Excellent[13] |

This generalized protocol is for the coupling of a heteroaryl trifluoroborate with an aryl halide.

-

Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), potassium heteroaryltrifluoroborate (1.5 equiv), Pd(OAc)₂ (0.01 equiv), and RuPhos (0.02 equiv).

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with argon three times.

-

Solvent and Base Addition: Add degassed toluene and a 2M aqueous solution of K₃PO₄ (3.0 equiv).

-

Reaction: Heat the mixture at 100°C for 18 hours.

-

Workup and Purification: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate. Concentrate under reduced pressure and purify the crude product by flash column chromatography.

-

Reaction Setup: In a Schlenk vessel under an inert atmosphere, combine the bromopyridine (1.0 equiv), amine (1.1 equiv), Pd₂(dba)₃ (0.01 equiv), (±)-BINAP (0.02 equiv), and NaOtBu (1.4 equiv).

-

Solvent Addition: Add anhydrous toluene.

-

Reaction: Heat the mixture at 80°C for 4 hours with stirring.

-

Workup and Purification: Cool the reaction to room temperature and add diethyl ether. Wash the organic mixture with brine, dry over MgSO₄, and remove the solvent under reduced pressure. Recrystallize the product from an appropriate solvent system.

Visualization of Key Processes

To further illuminate the concepts discussed, the following diagrams illustrate key experimental workflows and signaling pathways.

Experimental and Logical Workflows

Caption: General workflow for the synthesis of substituted bromopyridines and their subsequent use in cross-coupling reactions.

Signaling Pathways Targeted by Bromopyridine-Derived Drugs

Substituted bromopyridines are integral to the synthesis of numerous targeted therapies. The following diagrams illustrate the signaling pathways of two such targets.

The FDA-approved drug Ivosidenib targets mutant IDH1. The synthesis of Ivosidenib involves a Buchwald-Hartwig coupling with a substituted bromopyridine.[14][15] Mutant IDH1 neomorphically converts α-ketoglutarate to the oncometabolite 2-hydroxyglutarate (2-HG), which disrupts normal cellular processes, including epigenetic regulation and cellular differentiation. Ivosidenib inhibits this mutant enzyme, leading to a reduction in 2-HG levels.[16] This can, in turn, affect downstream pathways such as the PI3K/AKT/mTOR pathway.[17]

Caption: Inhibition of mutant IDH1 by Ivosidenib reduces 2-HG levels and downstream signaling.

Pralsetinib is an FDA-approved inhibitor of RET (Rearranged during Transfection) fusion proteins, which are constitutively active kinases found in some cancers.[18][19] The synthesis of Pralsetinib utilizes a bromopyridine intermediate in a Suzuki coupling reaction.[20] RET fusion proteins activate several downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, promoting cell proliferation and survival.[14][21]

Caption: Pralsetinib inhibits the kinase activity of RET fusion proteins, blocking downstream pro-survival pathways.

Quantitative Data

The following tables provide a summary of quantitative data for the synthesis and characterization of key bromopyridines.

Table 3: Spectroscopic Data for Bromopyridines

| Compound | 1H NMR (δ ppm, Solvent) | 13C NMR (δ ppm, Solvent) | IR (cm⁻¹) | MS (m/z) |

| 2-Bromopyridine | 8.36, 7.56, 7.49, 7.26 (CDCl₃)[10] | 150.3, 142.4, 138.6, 128.4, 122.8 (CDCl₃)[22] | Neat: 3050, 1575, 1450, 1420, 1100, 1015, 760 | 157, 159[13] |

| 3-Bromopyridine | 8.68, 8.52, 7.80, 7.19 (CDCl₃)[23] | 150.5, 147.7, 139.7, 127.8, 121.2 (CDCl₃) | Neat: 3080, 1570, 1460, 1410, 1020, 780, 700[19] | 157, 159[24] |

| 4-Bromopyridine | 8.55 (d, 2H), 7.45 (d, 2H) (CDCl₃) | 151.2 (2C), 133.0, 125.5 (2C) (CDCl₃) | Neat: 3080, 1570, 1470, 1060, 810 | 157, 159 |

Conclusion

Substituted bromopyridines have a rich history rooted in the fundamental discoveries of organic chemistry. Their evolution into indispensable tools for medicinal chemists is a testament to their synthetic versatility. The ability to readily synthesize a wide range of bromopyridine isomers and their subsequent use in powerful cross-coupling reactions has profoundly impacted the landscape of drug discovery. As researchers continue to explore new chemical space and develop novel therapeutics, the legacy and utility of substituted bromopyridines are certain to endure.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. spectrabase.com [spectrabase.com]

- 4. pnas.org [pnas.org]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. US4291165A - Process for making 2-bromopyridine - Google Patents [patents.google.com]

- 8. medkoo.com [medkoo.com]

- 9. researchgate.net [researchgate.net]

- 10. 2-Bromopyridine(109-04-6) 1H NMR [m.chemicalbook.com]

- 11. Synthetic method of 3-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]

- 12. Page loading... [guidechem.com]

- 13. 2-Bromopyridine | C5H4BrN | CID 7973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. IDH1 R132H Mutation Enhances Cell Migration by Activating AKT-mTOR Signaling Pathway, but Sensitizes Cells to 5-FU Treatment as NADPH and GSH Are Reduced | PLOS One [journals.plos.org]

- 16. Ivosidenib | C28H22ClF3N6O3 | CID 71657455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. PI3K/AKT/mTOR signaling pathway activity in IDH-mutant diffuse glioma and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Scientists Unravel Novel Signaling Cascade Determining Dopamine Transporter Activity and Its Association with Cocaine Addiction----Chinese Academy of Sciences [english.cas.cn]

- 19. Pyridine, 3-bromo- [webbook.nist.gov]

- 20. Pralsetinib: Synthesis and Introduction_Chemicalbook [chemicalbook.com]

- 21. academic.oup.com [academic.oup.com]

- 22. rsc.org [rsc.org]

- 23. 3-Pyridyl bromide(626-55-1) 1H NMR spectrum [chemicalbook.com]

- 24. Pyridine, 3-bromo- [webbook.nist.gov]

Methodological & Application